2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide
Description
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrazinyloxy methyl group at the 4-position and an acetamide moiety at the 1-position. For instance, structurally related 2-(piperidin-4-yl)acetamides have demonstrated potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular pathologies . The pyrazine ring in the target compound introduces unique electronic and steric properties, which may enhance binding affinity or selectivity compared to simpler heterocyclic substituents.
Properties
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c13-11(17)8-16-5-1-10(2-6-16)9-18-12-7-14-3-4-15-12/h3-4,7,10H,1-2,5-6,8-9H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCDIJOZTYVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) replaces the piperidine ring with a piperazine scaffold. The addition of a fluorenylmethoxycarbonyl (Fmoc) group enhances hydrophobicity, which may improve membrane permeability but could reduce solubility in aqueous media .
- 7-(1-Ethylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () substitutes the acetamide with a pyridopyrimidinone system. This modification shifts the pharmacological profile toward kinase inhibition due to the planar aromatic system .
Heterocyclic Substituents
- Pyrazin-2-yloxy vs. Pyridin-4-yl: In Example 113 of EP 2,903,618 B1, the pyrazine ring is replaced with pyridin-4-yl in 2-chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine.
- Indazole and Pyrazolo[1,5-a]pyrazine Derivatives: Compounds like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-[4-(methylamino)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate fused heterocycles, which may enhance DNA intercalation or topoisomerase inhibition .
Functional Group Modifications
- Acetamide vs. Ester/Ketone : The acetamide group in the target compound facilitates hydrogen bonding with enzymatic active sites, as seen in sEH inhibitors . In contrast, 1-[4-(pyrazin-2-yloxy)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one () replaces the acetamide with a ketone-linked pyrazole, which may reduce polar interactions but improve metabolic stability .
- Hydroxyethyl Substituents: Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () introduce hydrophilic groups, likely optimizing solubility for intravenous administration .
Research Findings and Implications
Enzyme Inhibition : The acetamide group in 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide is critical for hydrogen bonding with sEH’s catalytic triad (Asp335, Tyr466, and Tyr383), as observed in related piperidinyl acetamides . Pyrazine’s electron-deficient aromatic system may further stabilize π-π interactions with hydrophobic enzyme pockets.
Selectivity : Piperidine-based analogs exhibit higher selectivity for sEH over other hydrolases compared to piperazine derivatives, which often interact with G-protein-coupled receptors (GPCRs) due to their basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
